1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione -

1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

Catalog Number: EVT-4192521
CAS Number:
Molecular Formula: C21H15N3O5
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-Methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione belongs to the class of 3,5-pyrazolidinedione derivatives. This compound has garnered research interest due to its potential biological activity, particularly as a potential anti-cancer agent. []

Mechanism of Action

Research suggests that 1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione, or a closely related analog, exhibits its potential anti-cancer effects by inhibiting the ubiquitin-activating enzyme E1. [] This inhibition disrupts the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells. Interfering with this system can lead to the accumulation of misfolded proteins, triggering ER stress and ultimately leading to cell death. This mechanism is particularly relevant in cancer cells, which are often more sensitive to disruptions in protein homeostasis.

4-(4`-Chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione (Compound 1)

  • Compound Description: This compound is a 3,5-pyrazolidinedione derivative investigated for its insecticidal activity against the cotton leafworm, Spodoptera littoralis. It exhibited significant larvicidal activity in both feeding and dipping bioassays, particularly against the 2nd instar larvae. []
  • Relevance: This compound shares the core 3,5-pyrazolidinedione ring system with 1-(3-Methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione. The variations lie in the substituents attached to the pyrazolidinedione core. While compound 1 has a phenyl ring at the 1-position and a chlorobenzylidene group at the 4-position, the target compound has a 3-methylphenyl at the 1-position and a more complex [5-(3-nitrophenyl)-2-furyl]methylene group at the 4-position. []

4-(4`-Nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione (Compound 2)

  • Compound Description: This compound is another 3,5-pyrazolidinedione derivative evaluated for its insecticidal activity against Spodoptera littoralis alongside compound 1. While it demonstrated insecticidal activity, it was not as potent as compound 1. []
  • Relevance: Similar to compound 1, this derivative shares the 3,5-pyrazolidinedione ring system with 1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione. The key difference lies in the substituents. Compared to compound 1, this compound has a nitro group instead of a chlorine atom in the benzylidene substituent at the 4-position, while retaining the phenyl ring at the 1-position. The target compound, on the other hand, has a different substitution pattern on the pyrazolidinedione ring. []

2’-(4-Chlorophenyl)-1-phenyl-3,5-dioxo-1,2,3,5-tetrahydrospiropyrazole-4,3’ oxirane (Compound 3)

  • Compound Description: This spiro-oxirane compound containing the 3,5-pyrazolidinedione moiety was part of the study on insecticidal activity against Spodoptera littoralis. It demonstrated moderate to strong larvicidal activity. []
  • Relevance: This compound represents another variation on the 3,5-pyrazolidinedione structure. While it shares the phenyl group at the 1-position with 1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione, it incorporates the pyrazolidinedione ring within a spiro-oxirane system. This spirocyclic structure distinguishes it from the target compound's open-chain structure at the 4-position. []

2’-(4-Nitrophenyl)-1-phenyl-3,5-dioxo-1,2,3,5-tetrahydrospiropyrazole-4,3’ oxirane (Compound 4)

  • Compound Description: This spiro-oxirane derivative, structurally similar to compound 3, was also included in the insecticidal activity evaluation against Spodoptera littoralis. It displayed moderate to strong larvicidal activity. []
  • Relevance: This compound closely resembles compound 3, sharing the spiro-oxirane scaffold with the 3,5-pyrazolidinedione moiety. The distinction lies in the nitro group replacing the chlorine atom in the phenyl substituent of the oxirane ring. Similar to compound 3, the spirocyclic structure differentiates it from the 1-(3-Methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione. []

1-(3-Chloro-4-fluorophenyl)-4-[(5-nitro-2-furyl)methylene]-3,5-pyrazolidinedione (PYZD-4409)

  • Compound Description: PYZD-4409 is a small molecule inhibitor of the ubiquitin-activating enzyme UBA1 (E1). It demonstrated potent anti-cancer activity against leukemia and multiple myeloma cells. []
  • Relevance: PYZD-4409 exhibits significant structural similarity to 1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione. Both compounds share the central 3,5-pyrazolidinedione core with a [(5-nitro-2-furyl)methylene] substituent at the 4-position. The main difference lies in the substituent at the 1-position, where PYZD-4409 has a 3-chloro-4-fluorophenyl group, while the target compound has a 3-methylphenyl group. []

Properties

Product Name

1-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

IUPAC Name

(4Z)-1-(3-methylphenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H15N3O5/c1-13-4-2-6-15(10-13)23-21(26)18(20(25)22-23)12-17-8-9-19(29-17)14-5-3-7-16(11-14)24(27)28/h2-12H,1H3,(H,22,25)/b18-12-

InChI Key

OUJPLMRWHVCRGF-PDGQHHTCSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.